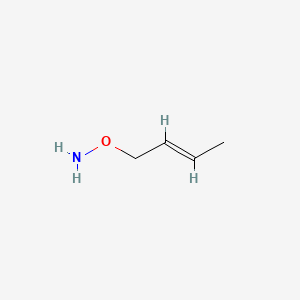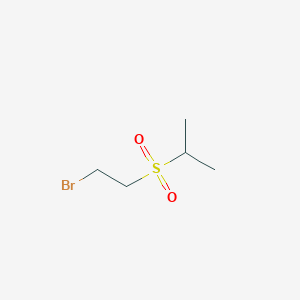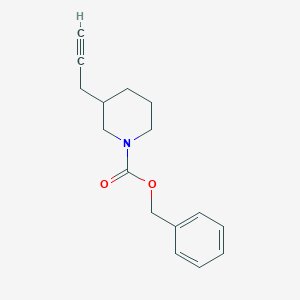
Tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidines and oxazoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-azetidinium alkoxide with di-tert-butyl dicarbonate and sodium bicarbonate in dioxane, followed by stirring the mixture with water for 15 hours to obtain 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester. This intermediate is then dissolved in ethanedioyl chloride and dichloromethane, with the addition of DMSO and triethylamine, and stirred at room temperature for 15 hours to yield tert-butyl 3-oxoazetidine-1-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the azetidine ring can be oxidized to form a ketone.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group on the oxazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
作用機序
The mechanism of action of tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of protease enzymes, thereby modulating cellular functions and signaling pathways .
類似化合物との比較
Similar Compounds
3-(5-tert-Butyl-3-hydroxy-1,2-oxazol-4-yl)-L-alanine: This compound shares the oxazole ring and tert-butyl group but differs in its overall structure and biological activity.
tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate: Another similar compound with a different core structure, leading to distinct chemical and biological properties.
Uniqueness
Tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate is unique due to its specific combination of the azetidine and oxazole rings, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C11H17N3O3 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)14-4-7(5-14)8-6-16-9(12)13-8/h6-7H,4-5H2,1-3H3,(H2,12,13) |
InChIキー |
NSZMYFAACAFBPD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=COC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



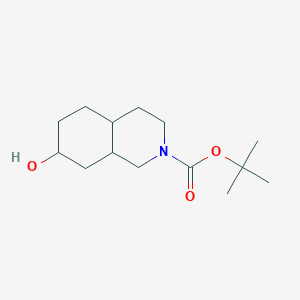
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13506075.png)



![4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid](/img/structure/B13506111.png)
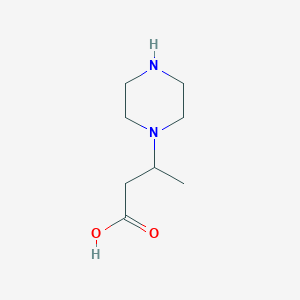
![2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13506130.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13506141.png)

